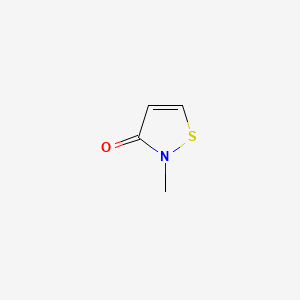

2-Methyl-4-isothiazolin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Properties

MIT, along with its close relative Methylchloroisothiazolinone (MCI), have been widely studied for their antimicrobial properties. They exhibit activity against a broad spectrum of bacteria, fungi, and algae []. This has led to their use in various research applications, including:

- Preservation of biological samples: MIT and MCI can be used to prevent microbial growth in cell cultures, tissues, and other biological samples used in research [].

- Disinfection of research equipment: Due to their effectiveness against various microbes, MIT and MCI can be used to disinfect research equipment and surfaces [].

Enzyme Inhibition

Studies have shown that MIT can inhibit the activity of certain enzymes, such as those involved in protein synthesis and energy metabolism []. This property has made MIT a valuable tool in research for:

- Studying enzyme function: By inhibiting specific enzymes, researchers can gain insights into their function and role in various biological processes [].

- Developing new drugs: The ability of MIT to inhibit specific enzymes has led to its exploration in the development of new drugs for various diseases [].

2-Methyl-4-isothiazolin-3-one is an organic compound belonging to the isothiazolinone class, characterized by its potent biocidal properties. It is a colorless to pale yellow liquid with a chemical formula of C₄H₅NOS and a molecular weight of 115.16 g/mol. This compound is often used as a preservative in various industrial applications, particularly in personal care products, paints, and adhesives due to its effectiveness against bacteria and fungi .

The primary chemical reaction involving 2-methyl-4-isothiazolin-3-one is its synthesis from precursor compounds through halogenation and cyclization processes. The general reaction can be summarized as follows:

- Halogenation: The precursor compound undergoes halogenation in the presence of an alkali metal iodide catalyst, leading to the formation of 2-methyl-4-isothiazolin-3-one hydrochloride.

- Neutralization: This hydrochloride form is then neutralized using an alkali to yield the final product, 2-methyl-4-isothiazolin-3-one .

The reaction can be represented as:

The synthesis of 2-methyl-4-isothiazolin-3-one typically involves the following steps:

- Preparation of the Reaction Mixture: Combine N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst.

- Halogenation: Introduce a halogenating agent into the mixture under controlled temperature conditions.

- Filtration and Neutralization: After stirring for a specified duration, filter the product to obtain 2-methyl-4-isothiazoline-3-keto hydrochloride, which is then neutralized with an alkali to produce 2-methyl-4-isothiazolin-3-one .

Interaction studies have indicated that 2-methyl-4-isothiazolin-3-one can cause sensitization reactions in individuals exposed to it. Research highlights that it may cross-react with other isothiazolinones and related compounds, leading to allergic reactions . Furthermore, studies have shown that exposure levels and formulations significantly affect the compound's allergenic potential.

Several compounds share structural similarities with 2-methyl-4-isothiazolin-3-one. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Chloro-2-methyl-4-isothiazolin-3-one | Similar ring structure | Often used in combination with 2-methyl-4-isothiazolin-3-one; more potent against certain bacteria. |

| Benzisothiazolinone | Similar heterocyclic structure | Used primarily as a preservative; lower allergenic potential compared to 2-methyl-4-isothiazolin-3-one. |

| Octylisothiazolinone | Similar functional groups | Commonly used in industrial applications; has different toxicity profiles compared to 2-methyl-4-isothiazolin-3-one. |

These compounds highlight the unique position of 2-methyl-4-isothiazolin-3-one within the isothiazolone family due to its specific applications and allergenic properties.

Methylisothiazolinone demonstrates a strong affinity for thiol (-SH) groups present in cysteine residues of proteins and glutathione, a critical cellular antioxidant. This reactivity arises from the electrophilic nature of the isothiazolinone ring, which facilitates nucleophilic attack by sulfur atoms in thiols. Studies have shown that methylisothiazolinone modifies cysteine residues in enzymes such as Arthrobacter sarcosine oxidase, leading to the inhibition of oxidative half-reactions [6]. For instance, chemical modification of two specific cysteine residues in this enzyme resulted in a 97.9% reduction in oxidase activity, while dehydrogenase activity increased fourfold [6]. The depletion of thiols disrupts redox homeostasis and impairs the function of proteins reliant on cysteine for catalytic or structural roles [4] [5].

Inhibition of Enzymatic Pathways and Cellular Respiration

The compound exerts rapid inhibition of dehydrogenase enzymes, which are essential for glycolysis, the citric acid cycle, and electron transport chains. By targeting these enzymes, methylisothiazolinone blocks ATP synthesis and halts cellular respiration within minutes [3] [7]. In vascular smooth muscle cells, pretreatment with methylisothiazolinone caused irreversible loss of contractile response to phenylephrine, indicating systemic disruption of energy-dependent processes [4]. Complementary research on bacterial models revealed that isothiazolinones inhibit oxygen consumption and glucose metabolism, with efficacy enhanced by surfactants that improve membrane penetration [7]. This dual-phase mechanism—initial metabolic arrest followed by irreversible damage—ensures broad-spectrum antimicrobial activity [3].

Oxidative Stress Induction and Reactive Oxygen Species Generation

Thiol depletion by methylisothiazolinone triggers a cascade of oxidative events, including the release of bound zinc ions (Zn²⁺) and the generation of reactive oxygen species (ROS) [4] [5]. In vascular smooth muscle cells, Zn²⁺ elevation and ROS formation were directly correlated with cytoskeletal collapse and cell detachment [4]. The compound’s ability to oxidize glutathione exacerbates oxidative stress, leaving cells vulnerable to lipid peroxidation and DNA damage [5]. Experimental evidence links these effects to the activation of mitogen-activated protein kinase (MAPK) pathways, which regulate apoptosis and inflammatory responses [5]. ROS-mediated damage further amplifies mitochondrial dysfunction, creating a self-reinforcing cycle of cellular degradation [4] [5].

Membrane Disruption and Loss of Cellular Homeostasis

Methylisothiazolinone compromises membrane integrity through both direct and indirect mechanisms. Surfactant-augmented formulations enhance its penetration into lipid bilayers, causing leakage of intracellular contents and loss of osmotic balance [7]. In eukaryotic cells, prolonged exposure leads to cytosolic vacuolization, organelle disintegration, and eventual lysis [4]. Histological analyses of treated vascular tissues revealed dissociation of smooth muscle layers and collagen degradation, underscoring the compound’s capacity to disrupt structural homeostasis [4]. The combined effects of thiol oxidation, enzymatic inhibition, and oxidative stress synergize to destabilize cellular architecture, culminating in irreversible loss of viability [3] [5].

2-Methyl-4-isothiazolin-3-one demonstrates significant neurotoxic properties in controlled laboratory conditions through well-characterized cellular mechanisms. Primary research conducted using rat cortical neuronal cultures revealed that brief exposure to concentrations as low as 100 micromolar for 10 minutes results in widespread neuronal cell death within 24 hours [1]. The toxic effects show remarkable selectivity, targeting neurons while sparing glial cells, indicating a specific mechanism of action rather than general cytotoxicity [1].

The molecular cascade underlying 2-methyl-4-isothiazolin-3-one neurotoxicity involves a zinc-dependent pathway that proceeds through several distinct stages. Initial exposure leads to glutathione depletion and subsequent release of zinc ions from intracellular metal-binding proteins, particularly metallothioneins [1]. This zinc liberation triggers activation of 12-lipoxygenase enzyme, which then activates the p44/42 extracellular signal-regulated kinase mitogen-activated protein kinase pathway [1]. The activation of this pathway ultimately leads to enhanced activity of nicotinamide adenine dinucleotide phosphate oxidase, generation of reactive oxygen species, deoxyribonucleic acid damage, and overactivation of poly(adenosine diphosphate-ribose) polymerase, culminating in caspase-independent neuronal death [1].

Recent investigations using SH-SY5Y human neuroblastoma cells have confirmed the involvement of mitogen-activated protein kinase signaling pathways in 2-methyl-4-isothiazolin-3-one toxicity [2]. Exposure to concentrations ranging from 12.5 to 50 micromolar for 24 hours resulted in significantly reduced cellular proliferation, increased lactate dehydrogenase release, elevated lipid peroxidation, and decreased physiological antioxidant defense mechanisms [2]. The study demonstrated activation of nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 signaling pathways, along with increased release of pro-inflammatory cytokines including interleukin-1β, interleukin-6, and tumor necrosis factor-α [2].

The cellular pathway analysis reveals elevated levels of phosphorylated extracellular signal-regulated kinase 1/2, phosphorylated p38, and phosphorylated c-Jun N-terminal kinase proteins in exposed cells [2]. These pathway activations strongly correlate with upregulation of cell cycle-related genes p53 and p21, and activation of the apoptotic cascade involving Bax and Bcl-2 signaling pathways [2]. The comprehensive pathway analysis indicates that 2-methyl-4-isothiazolin-3-one induces cellular damage through multiple interconnected mechanisms involving oxidative stress, inflammatory responses, and cell cycle disruption [2].

Studies focusing on developing neuronal systems have identified additional mechanisms of toxicity at lower concentrations. Chronic exposure to 1-3 micromolar concentrations of 2-methyl-4-isothiazolin-3-one significantly inhibits neurite outgrowth in freshly dissociated rat cortical neurons [3]. This developmental neurotoxicity operates through disruption of focal adhesion kinase signaling, specifically by inhibiting focal adhesion kinase phosphorylation at tyrosine residues 576 and 861 [3]. The mechanism involves inhibition of Src family kinases and subsequent physical dissociation of focal adhesion kinase from its normal signaling complexes with c-Src and Fyn proteins [3].

In Vivo Toxicity Data: Absence of Systemic Neurotoxicity

Comprehensive animal testing programs have consistently failed to demonstrate systemic neurotoxicity of 2-methyl-4-isothiazolin-3-one despite extensive evaluation across multiple species and exposure routes. The Cosmetic Ingredient Review Expert Panel conducted a thorough assessment of available in vivo studies, including subchronic, chronic, and reproductive and developmental animal studies, and concluded that the absence of neurotoxicity in these comprehensive investigations suggests that 2-methyl-4-isothiazolin-3-one does not pose neurotoxic risks when used in cosmetic applications [4] [5].

Acute toxicity studies in laboratory animals have established lethal dose 50 percent values ranging from 274.6 to 105.7 milligrams per kilogram body weight in rats following oral administration [5]. Dermal studies showed an acute lethal dose 50 percent of 242 milligrams per kilogram body weight in rats, with primary effects including gastrointestinal irritation rather than neurological symptoms [5]. Inhalation studies revealed acute toxicity with lethal concentration 50 percent values of 0.11 milligrams per liter in rats, with respiratory irritation being the primary effect rather than central nervous system dysfunction [5].

Subchronic toxicity evaluations spanning 90 days in rats at doses up to 225 parts per million showed no treatment-related neurological effects, with a no-observed-adverse-effect level established at 75 parts per million based on stomach irritation rather than neurological endpoints [6]. Similarly, subchronic studies in dogs for 3 months at concentrations up to 1500 parts per million demonstrated no systemic toxicity, including no evidence of neurological impairment [7].

Developmental and reproductive toxicity studies provide additional evidence for the absence of systemic neurotoxicity. Teratogenicity studies in rats receiving daily oral doses up to 60 milligrams per kilogram body weight per day during gestation days 6-19 showed no treatment-related effects on fetal development, with maternal toxicity manifesting as respiratory symptoms rather than neurological signs [6]. Rabbit teratogenicity studies at doses up to 30 milligrams per kilogram per day similarly showed no evidence of neurotoxic effects on either maternal animals or developing offspring [6].

The regulatory assessment conducted by Health Canada specifically evaluated the potential for nervous system damage and concluded that there was no indication that 2-methyl-4-isothiazolin-3-one caused damage to the nervous system in animal studies [8]. This assessment was based on comprehensive toxicological data including acute, subchronic, and chronic exposure studies across multiple species and routes of administration [8].

However, specialized studies using non-mammalian models have revealed some concerning findings. Research using Xenopus laevis tadpoles exposed to sub-lethal concentrations of 2-methyl-4-isothiazolin-3-one during critical neural development periods demonstrated deficits in visually mediated avoidance behavior and increased susceptibility to seizures [9]. These effects were accompanied by electrophysiological abnormalities in optic tectal function, suggesting that chronic exposure to low levels may result in neural circuit-level deficits without causing mortality or gross anatomical defects [9].

Sensitization Mechanisms in Animal and Human Models

2-Methyl-4-isothiazolin-3-one demonstrates well-characterized sensitization properties through multiple experimental approaches in both animal and human studies. The sensitization mechanism involves T-helper cell type 2 and type 17 immune responses, as demonstrated in mouse models where epicutaneous exposure significantly enhanced atopic dermatitis-like phenotypes [10]. The compound augments messenger ribonucleic acid expression levels of T-helper 2-related cytokines including thymic stromal lymphopoietin, interleukin-6, and interleukin-13, along with increased populations of CD4-positive interleukin-4-positive cells in affected skin [10].

Animal sensitization studies using the guinea pig maximization test have established threshold concentrations for sensitization induction. Studies using the closed patch method of Buehler demonstrated that concentrations around 1000 parts per million represent the threshold for sensitization, with no erythema reactions observed in non-induced control animals at any challenge concentration [11]. The effective concentration producing sensitization in 50 percent of test animals was estimated to be greater than 5000 parts per million for induction when challenged at 15,000 parts per million [11].

Local lymph node assay studies in mice have provided additional quantitative data on sensitization potency. Results indicate that 2-methyl-4-isothiazolin-3-one produces sensitization at concentrations greater than 10,000 parts per million when tested at 99.8 percent purity [5]. The effective concentration inducing a stimulation index of 3 has been calculated at 25,150 parts per million in one study and 8,600 parts per million in another, demonstrating the compound's moderate sensitization potential [5].

Human sensitization studies have revealed important dose-response relationships for elicitation of allergic reactions in previously sensitized individuals. Patch testing of 11 individuals with confirmed 2-methyl-4-isothiazolin-3-one allergy demonstrated that 18 percent of allergic patients reacted to concentrations 20 times lower than the maximum permitted concentration of 100 parts per million in cosmetic products [12]. Repeated open application tests mimicking real-world exposure conditions showed that sensitized individuals could react to concentrations as low as 5 parts per million, corresponding to 0.0105 micrograms per square centimeter [12].

The sensitization mechanism involves complex immunological processes that differ between initial sensitization and subsequent elicitation responses. Studies using chloromethylisothiazolinone/2-methyl-4-isothiazolin-3-one mixtures have demonstrated that exposure enhances sensitization to other allergens through dysregulation of T-helper 2 and T-helper 17 immune responses [10]. This adjuvant effect suggests that 2-methyl-4-isothiazolin-3-one may not only act as a primary sensitizer but may also enhance the development of allergic responses to other environmental allergens [10].

Epidemiological studies from multiple European centers have documented increasing sensitization rates over time, with particularly notable increases between 2009 and 2012. Belgian multicenter data showed sensitization rates rising from 3.35 percent in 2006-2009 to 11.14 percent in 2009-2012 [13]. Spanish dermatology centers reported sensitization rates of 2.55 percent for the combination of methylchloroisothiazolinone/2-methyl-4-isothiazolin-3-one and 5.19 percent for 2-methyl-4-isothiazolin-3-one alone, with the most frequently affected areas being hands, arms, and face [14].

The sensitization pattern shows demographic characteristics, with higher rates observed in women (64 percent) compared to men (36 percent), and a mean age of 43 years for sensitized individuals [14]. The primary sources of sensitization include cosmetics (75.67 percent of cases) and household products, with face involvement being particularly common for 2-methyl-4-isothiazolin-3-one alone compared to combination products [14].

Physical Description

Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/

LogP

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides

Melting Point

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects.

Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fragrance Ingredients

Cosmetics -> Preservative

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Wood Product Manufacturing

Fabricated Metal Product Manufacturing

Wholesale and Retail Trade

3(2H)-Isothiazolone, 2-methyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

2-Methyl-3(2H)-isothiazolinone and 5-chloro-3-methyl-3(2H)-isothiazolinone occur together in 101 currently registered products in approximately a 3:1 ratio, and are commonly referred to collectively as methylisothiazolinone.

Analytic Laboratory Methods

Storage Conditions

Air sensitive. Store under inert gas.